(2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone (2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14817287
InChI: InChI=1S/C16H12ClN3O3/c1-9-5-14-15(6-10(9)2)19(8-18-14)16(21)12-4-3-11(20(22)23)7-13(12)17/h3-8H,1-2H3
SMILES:
Molecular Formula: C16H12ClN3O3
Molecular Weight: 329.74 g/mol

(2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone

CAS No.:

Cat. No.: VC14817287

Molecular Formula: C16H12ClN3O3

Molecular Weight: 329.74 g/mol

* For research use only. Not for human or veterinary use.

(2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone -

Specification

Molecular Formula C16H12ClN3O3
Molecular Weight 329.74 g/mol
IUPAC Name (2-chloro-4-nitrophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone
Standard InChI InChI=1S/C16H12ClN3O3/c1-9-5-14-15(6-10(9)2)19(8-18-14)16(21)12-4-3-11(20(22)23)7-13(12)17/h3-8H,1-2H3
Standard InChI Key ZLDUPPYZUMCTTR-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The compound’s structure integrates two aromatic systems: a 5,6-dimethylbenzimidazole moiety and a 2-chloro-4-nitrophenyl group connected by a ketone functional group. The benzimidazole ring contributes to planar rigidity, while the chloronitro substituent introduces electronic asymmetry, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name(2-Chloro-4-nitrophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone
Molecular FormulaC16H12ClN3O3\text{C}_{16}\text{H}_{12}\text{ClN}_{3}\text{O}_{3}
Molecular Weight329.74 g/mol
SMILESCC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=C(C=C3)N+[O-])Cl
InChIKeyZLDUPPYZUMCTTR-UHFFFAOYSA-N
PubChem CID3771413

The nitro (-NO2_2) and chloro (-Cl) groups at the 4- and 2-positions of the phenyl ring enhance electrophilic character, facilitating interactions with biological targets. The dimethyl substituents on the benzimidazole ring likely improve lipid solubility, impacting membrane permeability.

Synthetic Methodologies

Nucleophilic Substitution Approaches

A prevalent synthesis route involves coupling a 5,6-dimethylbenzimidazole derivative with 2-chloro-4-nitrobenzoyl chloride under alkaline conditions. The reaction proceeds via nucleophilic acyl substitution, where the benzimidazole’s nitrogen attacks the carbonyl carbon of the acyl chloride, displacing chloride.

Table 2: Representative Synthesis Conditions

ParameterCondition
SolventAnhydrous dichloromethane
CatalystTriethylamine
Temperature0–5°C (initial), then 25°C
Reaction Time12–24 hours
Yield60–75% (optimized)

Controlled reaction conditions, including low temperatures and inert atmospheres, minimize side reactions such as nitro group reduction or benzimidazole ring decomposition.

Alternative Coupling Strategies

Palladium-catalyzed cross-coupling reactions have been explored to attach pre-functionalized benzimidazole and chloronitrophenyl fragments. While these methods offer regioselectivity, they require expensive catalysts and stringent anhydrous conditions, limiting scalability.

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary studies indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL. The nitro group may act as an electron sink, disrupting bacterial electron transport chains, while the benzimidazole core interferes with DNA gyrase activity.

Quantitative Structure-Activity Relationship (QSAR) Insights

Electron-withdrawing groups (e.g., -NO2_2) enhance cytotoxic potency by increasing electrophilicity, facilitating DNA adduct formation. Hydrophobic methyl groups on the benzimidazole ring improve cellular uptake but may reduce aqueous solubility.

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